Methyl 6-bromopicolinate
Description
Significance of Halogenated Pyridine (B92270) Carboxylates in Organic Synthesis
Halogenated pyridine carboxylates belong to a class of compounds that are of significant interest in medicinal chemistry and organic synthesis. acs.orgnih.gov The pyridine ring is a common scaffold in numerous pharmaceuticals due to its ability to participate in hydrogen bonding, which can enhance the pharmacokinetic properties of drug molecules. nih.gov The inclusion of a halogen atom, such as bromine or chlorine, introduces a reactive site for various cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net
The presence of halogens can also positively influence a molecule's drug-like properties by modulating its charge distribution and enabling specific interactions, such as halogen bonding, with biological targets. acs.orgacs.org The carboxylate group, on the other hand, offers another point for chemical modification or can act as a bioisostere for other functional groups. semanticscholar.org Consequently, the combination of these features in a single molecule makes halogenated pyridine carboxylates highly valuable precursors for the synthesis of diverse heterocyclic compounds, which are explored for a wide range of applications, including the development of new therapeutic agents and functional materials. nih.govnih.gov
Overview of Research Trajectories for Methyl 6-bromopyridine-2-carboxylate
Research involving Methyl 6-bromopyridine-2-carboxylate primarily focuses on its utility as a synthetic intermediate. guidechem.com Its structure is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where the bromine atom can be substituted with various aryl or heteroaryl groups. mdpi.com This approach is a cornerstone for building complex molecular architectures from simpler starting materials.
A notable research application is in the synthesis of novel thieno[3,2-b]pyridine (B153574) derivatives. mdpi.com In one study, Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, a related bromo-pyridine compound, was used in Suzuki-Miyaura cross-coupling reactions with different boronic acids and esters to produce a series of 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com This highlights a common strategy where the bromo-substituted pyridine core serves as a scaffold to introduce molecular diversity.
The 6-substituted 2-bromopyridine (B144113) framework, of which Methyl 6-bromopyridine-2-carboxylate is an example, is recognized for its versatility. researchgate.net Molecules with this core structure are precursors to pharmaceuticals, organocatalysts, and advanced materials through various transition-metal-catalyzed reactions. researchgate.net The reactivity of the bromine at the 6-position allows for its selective transformation, making it a key component in the synthesis of unsymmetrically 2,6-disubstituted pyridines. researchgate.net This strategic functionalization is crucial in the rational design of molecules with specific chemical and biological properties.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Methyl 6-bromopyridine-2-carboxylate |
| Methyl 6-bromopicolinate |
| 6-Bromopyridine-2-carboxylic Acid Methyl Ester |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate |
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNCOKUHMXLGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584623 | |
| Record name | Methyl 6-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26218-75-7 | |
| Record name | Methyl 6-bromo-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26218-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromopicolinic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Methyl 6 Bromopyridine 2 Carboxylate
Established Synthetic Pathways from Pyridine (B92270) Carboxylic Acid Precursors
The synthesis of Methyl 6-bromopyridine-2-carboxylate often originates from functionalized pyridine carboxylic acids. These established routes provide reliable, albeit sometimes multi-step, methods for obtaining the target compound.
The most direct route to Methyl 6-bromopyridine-2-carboxylate is the esterification of its corresponding carboxylic acid, 6-bromopyridine-2-carboxylic acid. This reaction is typically acid-catalyzed.
One established method involves heating a mixture of 6-bromopyridine-2-carboxylic acid, absolute methanol (B129727), and a catalytic amount of p-toluenesulfonic acid. google.com The reaction is brought to reflux for a period of 2 to 8 hours. google.com Following the reaction, the system is cooled, and the solvent is removed. The resulting solid is then dissolved in an organic solvent, washed, dried, and concentrated. Recrystallization yields the final product, Methyl 6-bromopyridine-2-carboxylate. google.com Other classical reagents for this type of esterification include thionyl chloride or sulfuric acid in methanol. chemdad.comumsl.edu
A cyclic process for esterifying pyridine carboxylic acids has also been patented, which utilizes the strong acid salt of a pyridine carboxylic acid ester as the catalyst. google.com In this process, the reaction is carried out at reflux temperatures, and after distillation of the product, the residue containing the catalyst can be reused for subsequent batches, potentially improving process efficiency. google.com
Table 1: Conditions for Esterification of 6-Bromopyridine-2-carboxylic Acid
| Catalyst | Solvent | Reaction Time | Key Features | Reference |
|---|---|---|---|---|
| p-Toluenesulfonic acid | Absolute Methanol | 2-8 hours (reflux) | Direct esterification with good yield after purification. | google.com |
| Sulfuric Acid / Thionyl Chloride | Methanol | Not specified | Standard, effective reagents for acid-catalyzed esterification. | chemdad.comumsl.edu |
| Strong acid salt of a pyridine carboxylic acid ester | Alcohol | Not specified (reflux) | Cyclic process allowing for catalyst reuse. | google.com |
Introducing the bromine atom at the 6-position of the pyridine ring is a critical step that often involves the derivatization of a precursor molecule. A common strategy is the Sandmeyer-type reaction, which starts from an aminopyridine.
For instance, 6-bromopyridine-2-carboxylic acid can be prepared from 6-amino-2-methylpyridine. google.com This transformation involves a three-step sequence: diazotization of the amino group, subsequent bromination to replace the diazonium group with a bromine atom, and finally, oxidation of the methyl group at the 2-position to a carboxylic acid. google.com
A detailed procedure for a similar transformation, the synthesis of 2-bromo-6-methylpyridine (B113505) from 2-amino-6-methylpyridine, illustrates the bromination step. The process involves treating the starting amine with hydrobromic acid (HBr) and bromine at low temperatures (e.g., -10 °C), followed by the dropwise addition of an aqueous solution of sodium nitrite (B80452) (NaNO2) to generate the diazonium salt in situ, which then reacts to form the bromo-substituted pyridine. chemicalbook.com This intermediate, 2-bromo-6-methylpyridine, can then be oxidized to 6-bromopyridine-2-carboxylic acid before the final esterification step.
Comprehensive synthetic routes to Methyl 6-bromopyridine-2-carboxylate often rely on multi-step sequences starting from readily available aminopyridine or nitropyridine precursors. These pathways provide a high degree of control over the final substitution pattern.
Route from Aminopyridine: A frequently employed pathway begins with 2-amino-6-methylpyridine. chemicalbook.comchemicalbook.com
Diazotization/Bromination: The amino group is converted to a diazonium salt using sodium nitrite in the presence of HBr and elemental bromine. This intermediate is unstable and readily converts to 2-bromo-6-methylpyridine. chemicalbook.com
Oxidation: The methyl group of 2-bromo-6-methylpyridine is oxidized to a carboxylic acid using a suitable oxidizing agent, yielding 6-bromopyridine-2-carboxylic acid. google.com
Esterification: The resulting carboxylic acid is esterified as described in section 2.1.1 to produce the final product. google.com
Route from Nitropyridine: An alternative approach may involve nitropyridine intermediates. For example, a related synthesis of 2-methyl-4-bromopyridine starts with 2-chloro-4-nitropyridine. google.com
Substitution and Decarboxylation: The chloro group is displaced, and subsequent reactions yield 2-methyl-4-nitropyridine. google.com
Reduction: The nitro group is reduced to an amino group, typically via catalytic hydrogenation (e.g., using Pd/C), to give 2-methyl-4-aminopyridine. google.com
Diazotization/Bromination: This aminopyridine can then undergo a Sandmeyer-type reaction to introduce the bromine atom. google.com
While this example yields a different isomer, the chemical principles—reduction of a nitro group to an amine followed by diazotization and halogenation—are applicable to the synthesis of other brominated pyridine derivatives.
Optimization of Reaction Conditions for Enhanced Yields and Purity
Achieving high yields and purity is critical for the practical application of any synthetic route. This requires careful optimization of reaction parameters such as catalyst loading, temperature, solvent, and reaction time. researchgate.netrsc.org
For the esterification of 6-bromopyridine-2-carboxylic acid, one patent specifies that a molar ratio of the carboxylic acid to the p-toluenesulfonic acid catalyst of 1:(0.1-0.16) is preferable, with an optimal reflux time of 4-6 hours. google.com In the Sandmeyer bromination of 2-amino-6-methylpyridine, maintaining a low temperature (between -10 °C and -5 °C) during the addition of bromine and sodium nitrite is crucial for controlling the reaction and minimizing side products, leading to reported yields as high as 95% for the 2-bromo-6-methylpyridine intermediate. chemicalbook.com
General optimization studies often involve a systematic screening of conditions. The choice of solvent can significantly impact reaction outcomes. For multi-component reactions, solvents such as methanol, ethanol, acetonitrile (B52724), or even water are often evaluated. researchgate.net The catalyst and its concentration are also key variables; reducing catalyst loading while maintaining high yield is a common goal for improving process economy and sustainability. researchgate.net
Table 2: Optimized Parameters for Key Synthetic Steps
| Reaction Step | Parameter | Optimized Condition | Result | Reference |
|---|---|---|---|---|
| Esterification | Catalyst Ratio (Acid:p-TsOH) | 1 : (0.1-0.16) | Improved efficiency | google.com |
| Esterification | Reaction Time | 4-6 hours (reflux) | Completion of reaction | google.com |
| Diazotization/Bromination | Temperature | -10 °C to -5 °C | High yield (95%) and selectivity | chemicalbook.com |
Emerging Sustainable Synthetic Protocols
In line with the principles of green chemistry, there is a growing effort to develop more sustainable methods for producing valuable chemical intermediates. This includes using renewable feedstocks, employing biocatalysis, and designing more efficient, atom-economical reactions.
Research into sustainable routes for pyridine carboxylic acids is gaining traction. rsc.org One promising area is the use of biomass or lignin (B12514952) as a starting material to produce pyridine dicarboxylic acids through biocatalytic or combined chemo- and biocatalytic pathways. ukri.orgwur.nl For example, work is being done to convert products derived from lignin into substituted pyridines. ukri.org Electrochemical methods are also being explored for the carboxylation of pyridine derivatives using CO2, offering a potentially greener alternative to traditional chemical methods. wur.nl
Furthermore, the principles of sustainability can be applied to existing synthetic steps. The development of one-pot synthesis procedures, which combine multiple reaction steps without isolating intermediates, can reduce solvent waste and energy consumption. researchgate.net The use of enzymatic catalysis for reactions like esterification is another area of active research, as enzymes can operate under mild conditions and often exhibit high selectivity, reducing the need for protecting groups and harsh reagents. researchgate.net While these sustainable protocols may not yet be commercially established for the specific synthesis of Methyl 6-bromopyridine-2-carboxylate, they represent the future direction of chemical manufacturing.
Comprehensive Reactivity Profiles and Derivatization Strategies
Transition-Metal-Catalyzed Cross-Coupling Reactions
The bromine atom on the pyridine (B92270) ring is readily displaced through various palladium- or copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This functionality is crucial for the construction of highly substituted pyridine derivatives, which are prevalent in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. Methyl 6-bromopyridine-2-carboxylate is an effective substrate for this reaction, coupling with a variety of aryl and heteroaryl boronic acids and their esters. These reactions are instrumental in synthesizing biaryl and heteroaryl-pyridine structures.
Detailed Research Findings: In a notable application, Methyl 6-bromopyridine-2-carboxylate was coupled with mesitylboronic acid. sci-hub.se The reaction, catalyzed by Pd₂(dba)₃ in toluene, proceeded in good yield, demonstrating the feasibility of coupling sterically hindered boronic acids to the picolinate (B1231196) framework. sci-hub.se Another example involves the coupling with (R)-3-hydroxy-1-methyl-3-(5-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazol-3-yl)pyrrolidin-2-one, which was achieved using bis(tri-tert-butylphosphine)palladium(0) (B44361) as the catalyst and K₃PO₄ as the base. google.com This highlights the reaction's tolerance for complex and functionalized coupling partners. Patents also describe the use of catalysts like Pd XPhos G2 with potassium phosphate (B84403) for coupling various boronic acids. google.comgoogle.com
| Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Mesitylboronic acid | Pd₂(dba)₃ | - | Toluene | 100 °C, 24 h | 70% | sci-hub.se |
| (R)-3-hydroxy-1-methyl-3-(5-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazol-3-yl)pyrrolidin-2-one | Bis(tri-tert-butylphosphine)palladium(0) | K₃PO₄ | - | - | - | google.com |
| Various boronic acids | Pd XPhos G2 | K₃PO₄ | - | - | - | google.comgoogle.com |
The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound. wikipedia.org This methodology is known for its tolerance of a wide array of functional groups. nih.gov Methyl 6-bromopyridine-2-carboxylate has been successfully employed in Stille couplings to introduce various substituents at the 6-position of the pyridine ring.
Detailed Research Findings: Researchers have utilized Methyl 6-bromopyridine-2-carboxylate in Stille couplings with organotin reagents to synthesize isosteres of dipicolinic acid. nih.govescholarship.org For instance, it was coupled with a tributylstannane intermediate derived from an oxazole (B20620) core to produce C5-aryl oxazoles in an 80% yield. nih.gov This reaction demonstrates the utility of the Stille coupling in building complex heterocyclic systems. The general conditions for such reactions typically involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in solvents such as DMF or toluene, often at elevated temperatures. google.com
| Coupling Partner | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Oxazole-derived tributylstannane | Pd(PPh₃)₄ | - | - | 80% | nih.gov |
| Corresponding organotin reagents | Palladium catalyst | - | - | - | nih.govescholarship.org |
The Negishi coupling forms C-C bonds by reacting an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. googleapis.com This reaction is noted for its high reactivity and functional group tolerance. While specific, detailed examples for Methyl 6-bromopyridine-2-carboxylate are less frequently published in peer-reviewed journals compared to Suzuki or Stille couplings, its application is documented in patent literature for the synthesis of complex molecules.
Detailed Research Findings: Patents describe the use of Negishi cross-coupling with requisite aminoalkyl zincates as a method to synthesize precursors for HPK1 inhibitors. google.comgoogle.com This suggests that the C-Br bond in Methyl 6-bromopyridine-2-carboxylate is reactive towards organozinc reagents under standard Negishi conditions, enabling the introduction of alkyl chains containing amino groups.
Ullmann-type reactions, which are copper-catalyzed, are fundamental for forming carbon-heteroatom bonds, specifically C-N and C-O bonds. These reactions typically involve the coupling of an aryl halide with an amine or an alcohol.
Detailed Research Findings: A modified Ullmann coupling procedure has been reported for the reaction of Methyl 6-bromopicolinate. strath.ac.uk In one instance, it was reacted with 4-bromothiophenol (B107966) in DMF at 45 °C, indicating a C-S bond formation, which is analogous to C-N and C-O couplings. strath.ac.uk Another patent describes the reaction of this compound with a phenol (B47542) derivative in the presence of sodium hydride, which resulted in the formation of an ether linkage (C-O bond) in 41% yield. google.co.ug A separate patent details a copper-catalyzed reaction with ethyl 2-oxocyclohexane-1-carboxylate and Cs₂CO₃ in trifluoroethanol at 78 °C, showcasing a C-C bond formation under Ullmann-like conditions. google.com
| Coupling Partner | Catalyst/Reagent | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Phenol derivative | NaH | - | - | 60 °C, 18 h | 41% | google.co.ug |
| Ethyl 2-oxocyclohexane-1-carboxylate | CuI | Cs₂CO₃ | 2,2,2-trifluoroethan-1-ol | 78 °C, 20 h | - | google.com |
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, which is highly efficient for forming C(sp²)-C(sp) bonds.
Detailed Research Findings: Methyl 6-bromopyridine-2-carboxylate readily participates in Sonogashira couplings. It has been coupled with phenylacetylene (B144264) using a catalyst system of bis(triphenylphosphine)palladium (B8599230) dichloride, cuprous iodide, and triphenylphosphine (B44618) in refluxing triethylamine. dtic.mil Another study reports the coupling with ethynyltrimethylsilane using Pd(PPh₃)₄ and CuI in a THF/NEt₃ mixture, which proceeded smoothly even with low catalyst loading (2 mol%). unipv.itrsc.orgresearchgate.net A similar reaction was conducted with dichlorobis(triphenylphosphine)palladium and CuI at 60 °C. core.ac.uk These reactions are pivotal for introducing alkyne functionalities, which can be further elaborated into more complex structures. unipv.itcore.ac.uk
| Coupling Partner | Catalyst System | Solvent/Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂, CuI, PPh₃ | Triethylamine | Reflux, 4 h | - | dtic.mil |
| Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI | THF / NEt₃ | - | - | unipv.itrsc.orgresearchgate.net |
| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI | THF / NEt₃ | 60 °C, 5 h | 96% | core.ac.uk |
Direct Functionalization and Substitution Reactions
Beyond cross-coupling at the C-Br bond, Methyl 6-bromopyridine-2-carboxylate can undergo functionalization through reactions involving the ester group or direct substitution of the bromine atom by other mechanisms.
Detailed Research Findings: The ester group is reactive towards strong nucleophiles. For instance, reaction with methylmagnesium iodide (a Grignard reagent) in diethyl ether converts the methyl ester into a tertiary alcohol, 2-(6-bromopyridin-2-yl)propan-2-ol, in high yield (85%). ambeed.comambeed.com The ester can also be converted to a hydrazide by reacting with hydrazine (B178648) hydrate (B1144303) in methanol (B129727) at room temperature, affording 6-bromopicolinic hydrazide in 88% yield. google.com
The bromine atom can also be substituted through non-palladium-catalyzed pathways. A copper-mediated trifluoromethylation reaction using (phen)CuRF reagents has been shown to be highly effective, converting Methyl 6-bromopyridine-2-carboxylate to its 6-trifluoromethyl derivative in nearly quantitative yield. acs.org Furthermore, the bromine can be converted to a nitrile group via the Rosenmund-von Braun reaction, using copper(I) cyanide in pyridine, which can then be transformed into a tetrazole ring. nih.govnih.gov
| Reagent | Reaction Type | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Methylmagnesium iodide | Grignard Reaction (Ester addition) | 2-(6-Bromopyridin-2-yl)propan-2-ol | Diethyl ether, 20 °C | 85% | ambeed.comambeed.com |
| Hydrazine hydrate (80%) | Hydrazinolysis (Ester substitution) | 6-Bromopicolinic hydrazide | Methanol, 25 °C, 5 h | 88% | google.com |
| (phen)CuCF₃ | Copper-mediated Trifluoromethylation | Methyl 6-(trifluoromethyl)picolinate | DMF, 80-100 °C, 8 h | ~100% | acs.org |
| Copper(I) cyanide | Rosenmund-von Braun Reaction | Methyl 6-cyanopicolinate | Pyridine, 116 °C, 4 h | - | nih.gov |
Trifluoromethylation Strategies
The introduction of a trifluoromethyl (CF3) group can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, making trifluoromethylation a crucial transformation in medicinal chemistry. beilstein-journals.orgmdpi.com For Methyl 6-bromopyridine-2-carboxylate, the bromine atom serves as a handle for transition-metal-catalyzed trifluoromethylation reactions. Both palladium- and copper-based catalytic systems have been effectively employed for the trifluoromethylation of aryl halides. beilstein-journals.orgnih.govresearchgate.net
Palladium-catalyzed trifluoromethylation often utilizes a palladium catalyst in conjunction with a suitable ligand and a trifluoromethylating agent. nih.govmit.edu Reagents such as TESCF3 (triethyl(trifluoromethyl)silane) can be used to introduce the CF3 group under mild conditions. nih.gov These reactions typically proceed via an oxidative addition of the aryl bromide to the palladium(0) complex, followed by transmetalation with the trifluoromethylating agent and subsequent reductive elimination to yield the trifluoromethylated product. umich.edu The choice of ligand is critical for the efficiency of the catalytic cycle. nih.gov
Copper-catalyzed trifluoromethylation provides an alternative and often more economical approach. beilstein-journals.orgresearchgate.net A variety of trifluoromethyl sources can be employed, including electrophilic reagents like Togni's reagent and nucleophilic sources in the presence of a copper(I) catalyst. cas.cnorganic-chemistry.org These reactions are generally tolerant of various functional groups, making them suitable for late-stage functionalization. beilstein-journals.org
Table 1: Trifluoromethylation Strategies for Aryl Bromides
| Catalyst System | Trifluoromethylating Agent | Ligand/Additive | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Palladium | TESCF3 | Biaryl phosphine (B1218219) ligands | THF | 60 | Good | nih.gov |
| Palladium | CF3Br | - | - | Mild | Good | researchgate.netnih.gov |
| Copper(I) | Togni's Reagent | - | Various | Mild | Moderate to Excellent | cas.cnorganic-chemistry.org |
| Copper(I) | CF3CO2K | - | DMF | 100 | Good | beilstein-journals.org |
Note: This table represents general conditions for the trifluoromethylation of aryl bromides and is applicable to Methyl 6-bromopyridine-2-carboxylate.
N-Alkylation Reactions
The pyridine nitrogen in Methyl 6-bromopyridine-2-carboxylate is nucleophilic and can undergo N-alkylation with various alkylating agents. This reaction introduces a positive charge on the pyridine ring, which can influence the reactivity of the other substituents. Common alkylating agents include alkyl halides and sulfates. mdpi.com
The reaction typically proceeds via an SN2 mechanism, where the pyridine nitrogen attacks the electrophilic carbon of the alkylating agent. The choice of solvent and base can influence the reaction rate and yield. In some cases, microwave irradiation has been shown to accelerate N-alkylation reactions, leading to shorter reaction times and improved yields. mdpi.com
Organometallic reagents, such as Grignard reagents, can also be used for the alkylation of bromopyridines, although these reactions can sometimes lead to a mixture of products through different reaction pathways. organic-chemistry.orgrsc.orgresearcher.life Recent developments have shown that light-promoted radical coupling reactions of bromopyridines with Grignard reagents can provide a metal-catalyst-free method for C-alkylation. organic-chemistry.orgresearcher.life For N-alkylation, more traditional approaches with alkyl halides are generally preferred to avoid side reactions.
Table 2: General Conditions for N-Alkylation of Pyridines
| Alkylating Agent | Base | Solvent | Conditions | Product | Reference |
| Alkyl Halides | K2CO3 or Cs2CO3 | DMF or NMP | Microwave irradiation | N-Alkylpyridinium salt | mdpi.com |
| Alkyl Halides | None | Various | Conventional heating | N-Alkylpyridinium salt | mdpi.com |
| Grignard Reagents | None | Ethereal solvents | Light-promoted (for C-alkylation) | Alkylpyridine | organic-chemistry.orgresearcher.life |
| Lithium, Magnesium, or Zinc Alkyl Reagents | None | Et2O or Toluene | Varies | N-Alkylpyridine derivatives | nih.gov |
Note: This table outlines general methods for pyridine alkylation, which can be adapted for Methyl 6-bromopyridine-2-carboxylate.
Activation and Subsequent Derivatization of Carboxylic Acid Moieties within Pyridine Scaffolds
The methyl ester group in Methyl 6-bromopyridine-2-carboxylate can be readily transformed into a variety of other functional groups, most commonly amides. This transformation typically involves either the direct aminolysis of the ester or a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling.
Direct aminolysis can be achieved by heating the ester with an amine, sometimes in the presence of a catalyst. However, this method often requires harsh conditions and may not be suitable for sensitive substrates.
A more common and versatile approach is the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction. nih.gov Hydrolysis is typically carried out under basic conditions (e.g., using NaOH or KOH) or acidic conditions. The resulting carboxylic acid can then be activated using a variety of coupling agents to facilitate amide bond formation with a desired amine. nih.govmdpi.commdpi.com Common coupling agents include carbodiimides (like DCC or EDC), phosphonium (B103445) salts (like PyBOP), and uronium salts (like HBTU). nih.gov The use of borane-pyridine complexes has also been reported as an efficient method for direct amidation of carboxylic acids. researchgate.netresearchgate.net
Table 3: Derivatization of Carboxylic Acid Moieties
| Reaction | Reagents | Conditions | Product | Reference |
| Hydrolysis | NaOH or KOH | Aqueous solution, heat | Carboxylic acid | google.com |
| Amide Coupling | Carboxylic acid, Amine, Coupling Agent (e.g., 1-propylphosphonic anhydride) | Anhydrous DMF or DMSO, weak base (e.g., triethylamine) | Amide | nih.gov |
| Direct Amidation | Carboxylic acid, Amine, Pyridine-borane complex | Xylenes, heat | Amide | researchgate.netresearchgate.net |
| Enzymatic Amidation | Peptide ester, Ammonium salt, Subtilisin | Organic solvent | Peptide amide | google.com |
Note: This table provides an overview of common methods for the conversion of esters/carboxylic acids to amides, applicable to the derivatization of Methyl 6-bromopyridine-2-carboxylate.
Applications in Advanced Organic Synthesis and Interdisciplinary Research
Strategic Building Block for Complex Heterocyclic Systems
The presence of a bromine atom on the pyridine (B92270) ring of Methyl 6-bromopyridine-2-carboxylate makes it an ideal substrate for cross-coupling reactions, a powerful class of reactions in organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its role as a strategic building block for the synthesis of more complex heterocyclic systems.
One notable example of this application is in the synthesis of thieno[3,2-b]pyridine (B153574) derivatives. While not a direct utilization of Methyl 6-bromopyridine-2-carboxylate, the synthesis of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates showcases the utility of a similar structural motif. In this synthesis, a bromo-substituted heterocyclic ester undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various (hetero)aryl boronic acids or their derivatives. mdpi.com This reaction demonstrates how the bromo group can be efficiently replaced with a variety of aryl or heteroaryl groups, leading to the construction of elaborate polycyclic aromatic systems. mdpi.com The versatility of this approach allows for the creation of a library of diverse compounds with different substituents, which is a key strategy in modern drug discovery. mdpi.comnih.gov
The following table illustrates the types of complex heterocyclic systems that can be generated using bromo-substituted pyridine esters as building blocks in Suzuki-Miyaura cross-coupling reactions.
| Starting Material Precursor (Example) | Coupling Partner (Example) | Catalyst/Conditions (Example) | Resulting Complex Heterocyclic System (Example) |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | p-tolyltrifluoroborate | Pd(dppf)Cl₂ | Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | 4-pyridine boronic acid | PdCl₂(dppf)·CH₂Cl₂ | Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate |
This table is illustrative of the synthetic possibilities using bromo-substituted heterocyclic esters, similar in reactivity to Methyl 6-bromopyridine-2-carboxylate.
Intermediates for Agrochemical Development
Substituted pyridines are a cornerstone of the agrochemical industry, with many herbicides, insecticides, and fungicides containing this heterocyclic core. The synthesis of these complex agrochemicals often relies on the use of versatile pyridine-based intermediates.
A prominent example is the synthesis of the herbicide halauxifen-methyl. A key step in the manufacturing process of this compound involves the use of 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester as a starting material. patsnap.com This molecule shares a close structural resemblance to Methyl 6-bromopyridine-2-carboxylate, highlighting the utility of substituted methyl pyridine-2-carboxylates in the synthesis of modern agrochemicals. The functional groups on these intermediates allow for the sequential introduction of the necessary substituents to build the final, complex active ingredient. patsnap.com
Despite a comprehensive search for information, there is currently insufficient publicly available research detailing the specific applications of Methyl 6-bromopyridine-2-carboxylate in the fields of polymer synthesis, coating formulations, and methodological analytical chemistry research as outlined in the requested article structure.
Therefore, it is not possible to provide a detailed and scientifically accurate article that strictly adheres to the requested outline focusing solely on Methyl 6-bromopyridine-2-carboxylate for the specified applications. The available data does not support the creation of in-depth content for the subsections of Polymer Synthesis, Coating Formulations, or Methodological Applications in Analytical Chemistry Research directly involving this compound.
Spectroscopic and Spectrometric Characterization in Mechanistic and Structural Elucidation
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation and Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Methyl 6-bromopyridine-2-carboxylate. ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 6-bromopyridine-2-carboxylate displays characteristic signals for the aromatic protons on the pyridine (B92270) ring and the methyl protons of the ester group. The aromatic region typically shows three distinct signals corresponding to the protons at positions 3, 4, and 5 of the pyridine ring. The chemical shifts and coupling constants (J-values) are influenced by the electronic effects of the bromo and carboxylate substituents.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 8.08 | d | J(H3,H4) = 7.70 |
| H-4 | 7.71 | t | J(H4,H3) = 7.70, J(H4,H5) = 7.99 |
| H-5 | 7.64 | d | J(H5,H4) = 7.99 |
| -OCH₃ | 4.00 | s | N/A |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation, showing distinct resonances for each carbon atom in the molecule. The spectrum for 2-bromopyridine (B144113) shows signals at approximately δ 150.3 (C2), 142.4 (C6), 138.6 (C4), 128.4 (C5), and 122.8 (C3) ppm. For Methyl 6-bromopyridine-2-carboxylate, the carbon chemical shifts are adjusted due to the substituents. The carbonyl carbon of the ester group appears significantly downfield (typically ~165 ppm), while the methyl carbon appears upfield (~53 ppm). The carbons of the pyridine ring are influenced by both the bromine at C6 and the ester at C2.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and characterize the bonding within Methyl 6-bromopyridine-2-carboxylate.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A strong, prominent band corresponding to the C=O stretching vibration of the ester group is typically observed in the region of 1720-1740 cm⁻¹. Vibrations associated with the pyridine ring, including C=C and C=N stretching, appear in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration is found at lower frequencies, typically below 700 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on the vibrations of non-polar bonds. For pyridine and its derivatives, the ring breathing modes are particularly strong and characteristic in the Raman spectrum, often appearing around 1000 cm⁻¹. These bands are sensitive to substitution on the pyridine ring. The study of pyridine adsorbed on silver electrodes has shown prominent Raman bands around 1000 cm⁻¹ that are sensitive to the nature of adsorption, highlighting the utility of this technique in studying interactions of pyridine derivatives. nih.govresearchgate.net
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |
|---|---|---|---|
| Ester C=O | Stretching | 1720 - 1740 | IR |
| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 | IR, Raman |
| Pyridine Ring | Ring Breathing | ~1000 | Raman |
| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |
| C-O (ester) | Stretching | 1200 - 1300 | IR |
| C-Br | Stretching | 500 - 700 | IR |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., ESI-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of Methyl 6-bromopyridine-2-carboxylate, as well as to gain insight into its structure through fragmentation analysis. With a molecular weight of approximately 216.03 g/mol , the mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio), resulting in two peaks of almost equal intensity separated by two mass units (e.g., m/z 215 and 217).
Under techniques like Electrospray Ionization (ESI-MS), the protonated molecule [M+H]⁺ is often observed. Tandem mass spectrometry (MS/MS) studies on pyridine derivatives reveal common fragmentation pathways. For Methyl 6-bromopyridine-2-carboxylate, fragmentation could involve:
Loss of the methoxy (B1213986) radical (•OCH₃) from the molecular ion to form an acylium ion.
Loss of formaldehyde (B43269) (CH₂O) or methanol (B129727) (CH₃OH).
Cleavage of the pyridine ring, a process that can be complex. Studies on the fragmentation of the pyridine ring itself upon ionization show fission of N-C2 and C4-C5/C5-C6 bonds.
X-ray Crystallography for Solid-State Structure Determination of Derivatives and Metal Complexes
While the crystal structure of Methyl 6-bromopyridine-2-carboxylate itself is not widely reported, X-ray crystallography is crucial for determining the three-dimensional solid-state structure of its derivatives and, particularly, its metal complexes. As a ligand, the parent molecule's de-esterified form, 6-bromopyridine-2-carboxylic acid, can coordinate to metal ions.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry for metal complexes)
Electrochemical techniques, such as cyclic voltammetry (CV), are primarily used to study the redox properties of metal complexes derived from Methyl 6-bromopyridine-2-carboxylate. The ligand itself can influence the electrochemical behavior of the metal center it coordinates.
In a typical CV experiment of a metal complex, the electron-withdrawing nature of the bromine atom and the carboxylate group on the pyridine ring can make the metal center more difficult to oxidize (shifting the oxidation potential to more positive values) and easier to reduce compared to complexes with more electron-donating ligands. Studies on iron and copper complexes with substituted pyridine ligands have shown a clear correlation between the electronic character of the substituent and the redox potential of the metal. For instance, increasing the electron-withdrawing character of substituents on the pyridine ring leads to a shift to more positive redox potentials for the Fe(III)/Fe(II) couple. The electrochemical behavior of such complexes is often quasi-reversible.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Binding Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For Methyl 6-bromopyridine-2-carboxylate, the spectrum is expected to show absorptions in the UV region corresponding to π→π* transitions within the aromatic pyridine ring.
When this molecule acts as a ligand in a transition metal complex, new absorption bands often appear in the visible region of the spectrum. These bands can be attributed to:
d-d transitions: Electronic transitions between the d-orbitals of the metal center, which are typically weak.
Metal-to-Ligand Charge Transfer (MLCT) transitions: Excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. Pyridine-based ligands with π-acceptor capabilities often give rise to MLCT bands. The energy of these bands is sensitive to the nature of the metal, its oxidation state, and the substituents on the ligand.
The study of copper(II) complexes with substituted pyridines, for example, identified high-intensity bands assigned to the excitation of a metal d-electron to the empty π-antibonding orbitals of the pyridine ligand.
Chromatographic Techniques (e.g., HPLC) in Derivatization Studies
High-Performance Liquid Chromatography (HPLC) is a key technique for the separation, purification, and analysis of Methyl 6-bromopyridine-2-carboxylate and its reaction products. Due to its polarity, reversed-phase HPLC is a common method for its analysis, often using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with an acidic modifier.
Furthermore, the pyridine-carboxylate moiety is utilized in derivatization studies to enhance the analytical properties of other molecules. For example, hydroxysteroids can be converted into their corresponding pyridine-carboxylate derivatives to improve their chromatographic behavior and detection sensitivity in Liquid Chromatography-Mass Spectrometry (LC-MS). This derivatization introduces a readily ionizable group, which is beneficial for ESI-MS analysis. The use of picolinoyl derivatives (derived from the parent acid of the title compound) has been shown to be a versatile method for the sensitive determination of hydroxysteroids by LC-ESI-MS.
Computational Chemistry and Theoretical Investigations of Methyl 6 Bromopyridine 2 Carboxylate
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 6-bromopyridine-2-carboxylate, DFT calculations can provide a deep understanding of its reactivity and molecular properties.
Researchers utilize DFT to elucidate reaction mechanisms involving Methyl 6-bromopyridine-2-carboxylate by calculating the geometries of reactants, transition states, and products. The associated energy barriers for different reaction pathways can be determined, offering insights into the most favorable reaction routes. For instance, in cross-coupling reactions where the bromine atom is substituted, DFT can model the oxidative addition and reductive elimination steps, identifying the energetic feasibility of the catalytic cycle.
Furthermore, DFT is instrumental in determining the electronic properties of the molecule. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. The distribution of these frontier orbitals also reveals the likely sites for nucleophilic and electrophilic attack.
The molecular electrostatic potential (MEP) surface, another property derived from DFT calculations, maps the charge distribution on the molecule. This allows for the prediction of how Methyl 6-bromopyridine-2-carboxylate will interact with other molecules, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).
Table 1: Calculated Electronic Properties of a Representative Pyridine (B92270) Derivative using DFT
| Property | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 2.5 D |
Note: These are representative values for a similar pyridine derivative to illustrate the type of data obtained from DFT calculations. Specific values for Methyl 6-bromopyridine-2-carboxylate would require dedicated computational studies.
Microkinetic Modeling in Catalytic Processes
A microkinetic model for a process involving this compound, such as a Suzuki or Buchwald-Hartwig coupling reaction, would consist of a series of elementary reaction steps:
Adsorption of reactants (e.g., Methyl 6-bromopyridine-2-carboxylate and a boronic acid) onto the catalyst surface.
Surface reactions (e.g., oxidative addition, transmetalation, reductive elimination).
Desorption of the product from the catalyst surface.
Prediction of Reactivity and Selectivity in Organic Transformations
Computational chemistry provides powerful tools for predicting the reactivity and selectivity of organic molecules like Methyl 6-bromopyridine-2-carboxylate in various transformations. The electronic and steric properties of the molecule, as calculated by methods like DFT, are key to these predictions.
The presence of a bromine atom and a methyl ester group on the pyridine ring significantly influences its reactivity. The electron-withdrawing nature of the ester group and the nitrogen atom in the pyridine ring makes the ring electron-deficient. This electronic characteristic dictates its susceptibility to nucleophilic aromatic substitution. Computational models can quantify the activation energies for nucleophilic attack at different positions on the pyridine ring, thus predicting the regioselectivity of such reactions.
In cross-coupling reactions, the C-Br bond is the primary site of reactivity. Theoretical calculations can model the oxidative addition of a palladium(0) catalyst to this bond, which is often the rate-determining step. By comparing the activation barriers for this process with potential side reactions, the selectivity of the coupling reaction can be predicted.
Furthermore, the steric hindrance around the reactive sites, which can be quantified using computational models, plays a crucial role in determining selectivity. For instance, the bulkiness of the incoming nucleophile or the ligands on the catalyst can be modeled to predict how they will interact with the substrate and influence the outcome of the reaction.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For Methyl 6-bromopyridine-2-carboxylate, MD simulations can provide valuable insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. rjeid.com
MD simulations are also powerful for studying intermolecular interactions. By simulating Methyl 6-bromopyridine-2-carboxylate in a solvent box (e.g., water or an organic solvent), the simulations can reveal the nature of the solute-solvent interactions, such as hydrogen bonding or van der Waals forces. This helps in understanding its solubility and behavior in different chemical environments. In the context of drug design, MD simulations can be used to model the interaction of Methyl 6-bromopyridine-2-carboxylate derivatives with a target protein, providing a dynamic picture of the binding process and the stability of the resulting complex. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies for Bioactive Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of Methyl 6-bromopyridine-2-carboxylate, QSAR can be a valuable tool in the rational design of new bioactive molecules. nih.gov
The process of developing a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., inhibitory concentrations against a specific enzyme) is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity.
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples |
|---|---|
| Constitutional | Molecular Weight, Number of Rings |
| Topological | Wiener Index, Randic Index |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Electronic | Dipole Moment, HOMO/LUMO Energies |
Using statistical techniques like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that correlates a combination of these descriptors with the observed biological activity. nih.gov This equation constitutes the QSAR model.
A validated QSAR model can then be used to predict the biological activity of new, unsynthesized derivatives of Methyl 6-bromopyridine-2-carboxylate. This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to be most potent, thereby saving time and resources in the drug discovery process. researchgate.net
Emerging Research Directions and Future Prospects
Development of Novel Catalytic Transformations and C-H Functionalization Strategies
The presence of both a bromine atom and an ester group on the pyridine (B92270) ring makes Methyl 6-bromopyridine-2-carboxylate a versatile substrate for a wide range of catalytic transformations. The bromine atom serves as a handle for traditional cross-coupling reactions, while the pyridine nitrogen can direct C-H functionalization, offering alternative and more atom-economical synthetic routes.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are well-established methods for forming carbon-carbon and carbon-heteroatom bonds. While direct studies on Methyl 6-bromopyridine-2-carboxylate are not extensively documented in publicly available research, the reactivity of the bromopyridine core is well-understood. For instance, the Suzuki-Miyaura coupling of bromopyridines with boronic acids is a powerful tool for creating biaryl structures, which are prevalent in pharmaceuticals and functional materials. Similarly, the Sonogashira coupling with terminal alkynes and the Buchwald-Hartwig amination with amines provide access to a diverse array of functionalized pyridine derivatives.
More recently, the focus has shifted towards the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. The pyridine nitrogen atom can act as a directing group, facilitating the selective activation of C-H bonds at specific positions. While research specifically detailing the C-H functionalization of Methyl 6-bromopyridine-2-carboxylate is still emerging, studies on similar pyridine derivatives suggest significant potential. Ruthenium-based catalysts, for example, have shown promise in the direct arylation of 2-phenylpyridine. mdpi.com The application of such methodologies to Methyl 6-bromopyridine-2-carboxylate could open up new avenues for the synthesis of complex polysubstituted pyridines.
| Catalytic Transformation | Description | Potential Application for Methyl 6-bromopyridine-2-carboxylate |
| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction between an organoboron compound and an organohalide. | Synthesis of aryl- or heteroaryl-substituted pyridine-2-carboxylates. |
| Sonogashira Coupling | Palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. | Introduction of alkynyl moieties to the pyridine ring. |
| Buchwald-Hartwig Amination | Palladium-catalyzed formation of carbon-nitrogen bonds from aryl halides and amines. | Synthesis of aminopyridine derivatives. |
| C-H Functionalization | Direct activation and functionalization of a carbon-hydrogen bond. | Atom-economical synthesis of substituted pyridines without pre-functionalization. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The demand for rapid synthesis and optimization of chemical processes has led to the increasing adoption of flow chemistry and automated synthesis platforms. These technologies offer numerous advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. mdpi.comyoutube.com
Methyl 6-bromopyridine-2-carboxylate, as a key building block, is well-suited for integration into these advanced synthetic workflows. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govnih.gov This can lead to higher yields, cleaner reactions, and the ability to safely handle hazardous reagents and intermediates. The use of halopyridines in flow chemistry has been explored for various transformations, and the principles can be readily applied to reactions involving Methyl 6-bromopyridine-2-carboxylate. mdpi.comnih.gov
Automated synthesis platforms, often coupled with flow reactors, enable the rapid generation of compound libraries for applications such as drug discovery. nih.gov By systematically varying the coupling partners in reactions with Methyl 6-bromopyridine-2-carboxylate, a diverse range of derivatives can be synthesized in a high-throughput manner. This automated approach accelerates the discovery of new molecules with desired properties.
| Technology | Advantages | Relevance for Methyl 6-bromopyridine-2-carboxylate |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Efficient and safe synthesis of derivatives on a larger scale. |
| Automated Synthesis | High-throughput synthesis and rapid library generation. | Accelerated discovery of new bioactive compounds and functional materials. |
Exploration of New Bioactive Derivatives with Enhanced Potency and Selectivity
Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs. rsc.org The structural features of Methyl 6-bromopyridine-2-carboxylate make it an attractive starting point for the synthesis of novel bioactive compounds. The ability to functionalize the molecule at the 6-position via the bromine atom, as well as modify the carboxylate group, allows for the systematic exploration of the chemical space around the pyridine scaffold.
While specific studies detailing the biological activity of derivatives of Methyl 6-bromopyridine-2-carboxylate are not widely reported, research on analogous pyridine carboxylates and bromopyridines highlights the potential of this compound class. For instance, various substituted pyridines have been investigated for their anticancer, antimicrobial, and other therapeutic properties. mdpi.commdpi.com The synthesis of diverse libraries of compounds from Methyl 6-bromopyridine-2-carboxylate using the catalytic methods and automated platforms described above will be instrumental in identifying new drug candidates with enhanced potency and selectivity.
Innovations in Sustainable Synthesis and Green Chemistry for Production
The principles of green chemistry are increasingly influencing the design of chemical syntheses, with a focus on reducing waste, using renewable resources, and employing environmentally benign reaction conditions. The development of sustainable routes to valuable chemical intermediates like pyridine-2-carboxylates is an active area of research. ukri.orgrsc.orgrsc.org
Innovations in this area include the use of biocatalysis, where enzymes are used to perform chemical transformations with high selectivity and under mild conditions. Research is ongoing to develop biocatalytic routes to substituted pyridines from renewable biomass sources. ukri.org While not yet applied directly to the synthesis of Methyl 6-bromopyridine-2-carboxylate, these approaches represent a long-term goal for the sustainable production of such building blocks.
In the context of reactions involving Methyl 6-bromopyridine-2-carboxylate, green chemistry principles can be applied by choosing catalysts that are efficient and recyclable, using greener solvents, and designing processes that are atom-economical. For example, C-H functionalization strategies are inherently greener than traditional cross-coupling reactions as they reduce the number of synthetic steps and the generation of stoichiometric byproducts.
Expansion into Advanced Functional Materials and Nanotechnology
The unique electronic properties of the pyridine ring, combined with the ability to introduce a wide range of functional groups, make Methyl 6-bromopyridine-2-carboxylate a promising precursor for the development of advanced functional materials and for applications in nanotechnology.
Pyridyl functional groups are known to coordinate with metal ions, making them useful for the construction of metal-organic frameworks (MOFs) and other coordination polymers. These materials have applications in gas storage, catalysis, and sensing. The pyridyl moiety can also be incorporated into organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and solar cells.
In the realm of nanotechnology, pyridine-containing molecules have been used to functionalize nanoparticles, imparting specific properties to them. For example, pyridyl groups can be used to anchor molecules to the surface of metal nanoparticles, creating hybrid materials with tailored catalytic or sensing capabilities. researchgate.netnih.gov Silver nanoparticles embedded in pyridine-cholesterol xerogels have demonstrated high efficiency as catalysts for the reduction of 4-nitrophenol. nih.gov Furthermore, the self-assembly of pyridyl-containing molecules can lead to the formation of well-defined nanostructures. While direct applications of Methyl 6-bromopyridine-2-carboxylate in these areas are still in their infancy, the versatility of this building block suggests a bright future for its use in the creation of novel functional materials and nanodevices.
| Field | Application | Role of Methyl 6-bromopyridine-2-carboxylate |
| Functional Materials | Metal-Organic Frameworks (MOFs), Organic Electronics | Precursor for ligands and functional organic molecules. |
| Nanotechnology | Functionalized Nanoparticles, Self-Assembled Nanostructures | Building block for surface modification and creation of ordered nano-architectures. |
Q & A
Q. Basic
- NMR : H NMR reveals the methyl ester (δ ~3.9 ppm) and aromatic protons (δ ~7.5–8.5 ppm). C NMR confirms the carbonyl (δ ~165 ppm) and brominated carbon (δ ~120 ppm).
- X-ray crystallography : Programs like SHELXL (for refinement) and WinGX (for data processing) are used to resolve bond lengths, angles, and ring puckering. For example, Cremer-Pople coordinates quantify deviations from planarity in the pyridine ring .
What challenges arise in optimizing coupling reactions involving Methyl 6-bromopyridine-2-carboxylate as a substrate, and how are they addressed?
Advanced
The bromine substituent facilitates cross-coupling (e.g., Suzuki, Ullmann), but steric hindrance from the ester group can reduce reactivity. Methodological considerations:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) improves efficiency for bulky substrates.
- Solvent/base systems : DMF or toluene with Cs₂CO₃ enhances solubility and deprotonation .
- Monitoring : HPLC-MS tracks intermediate formation to adjust reaction times and prevent decomposition.
How do crystallographic software tools (e.g., SHELX, ORTEP-3) aid in analyzing conformational dynamics of Methyl 6-bromopyridine-2-carboxylate derivatives?
Q. Advanced
- SHELXL : Refines anisotropic displacement parameters to model thermal motion, distinguishing static disorder from dynamic flexibility .
- ORTEP-3 : Visualizes ellipsoid plots to assess torsional angles and ring puckering. For example, deviations >5° from planarity suggest steric strain in ester-substituted pyridines .
What contradictions exist in reported synthetic yields for Methyl 6-bromopyridine-2-carboxylate, and how can they be reconciled?
Advanced
Discrepancies in yields (e.g., 40–75%) often stem from:
- Radical initiator concentration : AIBN amounts (0.1–1.0 mol%) directly affect NBS efficiency. Excess initiator accelerates side reactions .
- Oxygen sensitivity : Inert atmosphere (N₂/Ar) is critical; trace oxygen quenches radicals, lowering yields.
- Validation : Replicating protocols with inline IR spectroscopy to monitor bromine consumption can standardize reported yields .
What role does Methyl 6-bromopyridine-2-carboxylate play in pharmaceutical intermediate synthesis, and what analytical benchmarks ensure quality?
Advanced
The compound is a precursor to bioactive molecules (e.g., kinase inhibitors). Key quality controls:
- Chiral purity : Chiral HPLC (Chiralpak AD-H column) confirms enantiomeric excess if asymmetric synthesis is employed .
- Residual metals : ICP-MS detects Pd/Pt traces (<10 ppm) post-coupling.
- Stability studies : Accelerated degradation (40°C/75% RH) assesses ester hydrolysis susceptibility .
How can computational modeling predict reactivity trends for Methyl 6-bromopyridine-2-carboxylate in nucleophilic substitution reactions?
Q. Advanced
- DFT calculations : Gaussian or ORCA software models transition states. For SNAr reactions, electron-withdrawing ester groups lower LUMO energy, enhancing para-bromine reactivity .
- Solvent effects : COSMO-RS simulations predict solvation energies in polar vs. nonpolar media, guiding solvent selection .
What are the limitations of using Methyl 6-bromopyridine-2-carboxylate in high-throughput screening (HTS) workflows?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
